3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-14-10-13-16(11-15(14)25-2)26-18(19-13)20-17(21)8-9-27(22,23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKJFLDSBHMQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a complex organic compound characterized by its unique molecular structure, which incorporates various functional groups. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
Molecular Structure
The compound features:
- Benzenesulfonyl group : Enhances solubility and bioavailability.
- Benzothiazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Dimethoxy substituents : May influence the electronic properties and reactivity of the compound.
The molecular formula is with a molecular weight of approximately 364.43 g/mol.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key findings:
- Antimicrobial Activity : The benzothiazole moiety has been associated with antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies indicate that compounds with similar structures exhibit significant activity against a range of bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and obesity.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzothiazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, suggesting its potential as a chemotherapeutic agent.
The proposed mechanism of action for this compound involves:
- Binding to target proteins : The compound likely interacts with specific proteins or enzymes, altering their function.
- Induction of oxidative stress : This may lead to increased apoptosis in cancer cells.
- Inhibition of chitin synthesis : Similar compounds have been shown to inhibit chitin synthesis in insects, suggesting potential applications in pest control.
Data Table: Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC against E. coli: 32 µg/mL | [Source] |
| Anticancer | Induces apoptosis in MCF-7 cells | [Source] |
| Enzyme Inhibition | Moderate inhibition of α-glucosidase | [Source] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to analogues sharing the benzothiazol-2-ylpropanamide scaffold but differing in substituents. Key examples include:
Key Observations:
- Substituent Effects: 5,6-Dimethoxy vs. 5,6-Dimethyl: The dimethoxy groups in the target compound enhance electron density and solubility compared to the dimethyl variant, which may improve bioavailability . Benzenesulfonyl vs. Benzothiazole vs. Thiazole Cores: Benzothiazole derivatives generally exhibit higher metabolic stability and lipophilicity than simpler thiazoles, as seen in the comparison with indole-containing analogues .
Pharmacological Potential:
- While direct pharmacological data for the target compound are unavailable, structurally related benzothiazoles (e.g., those in patent examples) demonstrate activity in kinase inhibition and apoptosis induction .
- The benzenesulfonyl group may confer selectivity for sulfhydryl-containing enzyme active sites, differentiating it from methyl- or chloro-substituted analogues .
Crystallographic and Spectroscopic Data
- X-ray Analysis: No direct data are available for the target compound. However, analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide have confirmed planar benzamide moieties via X-ray studies, suggesting similar rigidity in the propanamide backbone .
- Spectroscopy : IR and NMR data for the dimethyl variant (CAS 666817-93-2) indicate strong carbonyl (C=O) stretching at ~1680 cm⁻¹ and aromatic proton resonances at δ 7.2–8.1 ppm, consistent with the target compound’s expected spectral profile .
Q & A
Basic Research Questions
Q. What are the key steps for optimizing the synthesis of 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide, and how do reaction conditions influence yield?
- Methodology: The synthesis involves coupling a benzenesulfonylpropanamide precursor with a 5,6-dimethoxybenzothiazol-2-amine derivative. Critical parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents to facilitate amide bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology: Employ a combination of:
- NMR spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at C5/C6 of benzothiazole, benzenesulfonyl proton shifts).
- IR spectroscopy: Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
- Mass spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 433.12) .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
- Methodology:
- Cytotoxicity assays: Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Kinase inhibition: Screen against mitogen-activated protein kinases (MAPKs) via fluorescence polarization assays.
- Apoptosis markers: Quantify caspase-3/7 activation using fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Methodology:
- Assay conditions: Replicate in vivo pharmacokinetics (e.g., plasma protein binding, metabolic stability via liver microsomes).
- Structural analogs: Syntize derivatives with modified sulfonyl or benzothiazole groups to improve bioavailability.
- Pathway analysis: Use RNA-seq or phosphoproteomics to identify off-target effects masking therapeutic activity .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with MAPK or COX-2 active sites.
- MD simulations: Perform 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.
- QSAR models: Train models on benzothiazole derivatives to correlate substituent effects with activity .
Q. How can researchers address data reproducibility challenges in multi-step synthesis?
- Methodology:
- Batch consistency: Standardize intermediates (e.g., 5,6-dimethoxy-1,3-benzothiazol-2-amine) via HPLC purity checks (>98%).
- Reaction monitoring: Use inline FTIR or LC-MS to track intermediate formation in real time.
- Byproduct analysis: Characterize side products via tandem MS and adjust stoichiometry to minimize their formation .
Q. What analytical approaches are recommended for identifying degradation products under physiological conditions?
- Methodology:
- Forced degradation studies: Expose the compound to pH 1–13 buffers, UV light, and 40°C/75% humidity.
- HPLC-DAD/HRMS: Detect degradation products (e.g., hydrolyzed amide bonds or demethylated benzothiazole).
- Stability-indicating assays: Validate methods per ICH guidelines to ensure specificity .
Q. How can synergistic effects with other therapeutic agents be systematically explored?
- Methodology:
- Combination index (CI): Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
- Transcriptomic profiling: Apply single-cell RNA-seq to identify co-targeted pathways (e.g., apoptosis + oxidative stress).
- In vivo xenografts: Test efficacy in tumor-bearing mice with/without adjuvant therapies (e.g., checkpoint inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
